molecular formula C18H20ClNO3 B1525690 Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride CAS No. 1220034-69-4

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

Cat. No.: B1525690
CAS No.: 1220034-69-4
M. Wt: 333.8 g/mol
InChI Key: ACGHNNUCKURNNE-UHFFFAOYSA-N
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Description

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular structure, which includes a benzyl group attached to a benzoate moiety that is further substituted with a pyrrolidinyl group and a hydrochloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride typically involves the following steps:

  • Esterification Reaction: The starting materials, benzyl alcohol and 4-hydroxybenzoic acid, undergo an esterification reaction to form benzyl benzoate.

  • Nucleophilic Substitution: The resulting benzyl benzoate is then reacted with 3-pyrrolidinol in the presence of a suitable base to introduce the pyrrolidinyl group, forming Benzyl 4-(3-pyrrolidinyloxy)benzoate.

  • Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

  • Reduction: The pyrrolidinyl group can be reduced to form piperidine.

  • Substitution: The hydroxyl group on the pyrrolidinyl moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: Piperidine

  • Substitution: Various substituted pyrrolidinyl derivatives

Scientific Research Applications

Chemistry: Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders. Industry: It is used in the manufacture of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrrolidinyl group is believed to bind to certain receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways are still under investigation, but research suggests involvement in neurotransmitter regulation and modulation of enzyme activity.

Comparison with Similar Compounds

  • Benzyl 4-(2-pyrrolidinyloxy)benzoate hydrochloride

  • Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride

  • Benzyl 4-(3-morpholinyl)benzoate hydrochloride

Uniqueness: Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is unique due to its specific substitution pattern on the benzoate moiety, which influences its chemical reactivity and biological activity. The presence of the pyrrolidinyl group distinguishes it from other benzyl benzoate derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully elucidate its mechanism of action and expand its practical uses.

Properties

IUPAC Name

benzyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3.ClH/c20-18(21-13-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-17-10-11-19-12-17;/h1-9,17,19H,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGHNNUCKURNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-69-4
Record name Benzoic acid, 4-(3-pyrrolidinyloxy)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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